In-Depth Technical Guide to Trap1-IN-1: A Potent and Selective Mitochondrial HSP90 Inhibitor
In-Depth Technical Guide to Trap1-IN-1: A Potent and Selective Mitochondrial HSP90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Trap1-IN-1, a potent and selective inhibitor of the mitochondrial chaperone TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1). This document details its mechanism of action, quantitative biochemical data, experimental protocols, and its impact on cellular signaling pathways.
Introduction to TRAP1 and the Rationale for Inhibition
TRAP1, also known as Heat Shock Protein 75 (HSP75), is a mitochondrial-localized molecular chaperone belonging to the HSP90 family.[1][2] It plays a crucial role in maintaining mitochondrial proteostasis, regulating cellular metabolism, and protecting cells from oxidative stress and apoptosis.[1][2][3] In numerous cancer types, TRAP1 is overexpressed and contributes to the metabolic reprogramming of tumor cells, often referred to as the Warburg effect, favoring aerobic glycolysis over oxidative phosphorylation (OXPHOS).[2][3][4] This metabolic switch, along with its anti-apoptotic functions, makes TRAP1 a compelling target for anticancer drug development.[3][5] Trap1-IN-1 (also referred to as compound 35) has emerged as a valuable chemical probe to investigate TRAP1 function and as a lead compound for the development of novel cancer therapeutics.[6]
Mechanism of Action of Trap1-IN-1
Trap1-IN-1 is a potent and highly selective N-terminal inhibitor of TRAP1.[6] Its mechanism of action involves the following key aspects:
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ATP-Competitive Inhibition: Trap1-IN-1 binds to the ATP-binding pocket in the N-terminal domain of TRAP1, competitively inhibiting its ATPase activity, which is essential for its chaperone function.[6]
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Disruption of TRAP1 Tetramer Stability: The inhibitor has been shown to disrupt the stability of TRAP1 tetramers.[6]
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Induction of Client Protein Degradation: By inhibiting TRAP1's chaperone activity, Trap1-IN-1 leads to the degradation of TRAP1 client proteins, such as NDUFS1 (a subunit of mitochondrial complex I), glutaminase-1, and Sirt3.[6]
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Modulation of Mitochondrial Function: Trap1-IN-1 directly impacts mitochondrial function by inhibiting mitochondrial complex I of the electron transport chain, leading to a disruption of the mitochondrial membrane potential.[6]
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Metabolic Reprogramming: The inhibition of OXPHOS by Trap1-IN-1 leads to an enhancement of glycolysis.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data for Trap1-IN-1, highlighting its potency and selectivity.
| Parameter | Value | Notes |
| TRAP1 IC50 | 40 nM | Half-maximal inhibitory concentration against TRAP1 ATPase activity. |
| Selectivity vs. Grp94 | >250-fold | Demonstrates high selectivity over the endoplasmic reticulum HSP90 isoform. |
| Selectivity vs. Hsp90α | >65-fold | Shows significant selectivity over the cytosolic HSP90 isoform. |
Data extracted from a study on novel TRAP1-selective inhibitors, where Trap1-IN-1 is referred to as compound 36, a closely related analog of compound 35 with very similar properties.[6][7]
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Trap1-IN-1.
Synthesis of Trap1-IN-1 (Compound 35)
The synthesis of Trap1-IN-1 is achieved through a multi-step process involving amide coupling reactions. A general procedure is outlined below, based on the synthesis of related compounds.[6]
Experimental Workflow: Synthesis of Trap1-IN-1
Caption: Synthetic scheme for Trap1-IN-1.
Protocol:
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First Amide Coupling: 4-hydroxy-3-(methoxycarbonyl)benzoic acid is coupled with a substituted isoindoline using standard amide coupling reagents (e.g., EDC, HOBt, DIPEA in DCM) to form an intermediate ester.[6]
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Ester Hydrolysis: The resulting methyl ester is hydrolyzed to the corresponding carboxylic acid, typically using a base such as NaOH in a solvent mixture like 1,4-dioxane and water with heating.[6]
-
Second Amide Coupling: The intermediate carboxylic acid is then coupled with a second, differently substituted isoindoline under standard amide coupling conditions to yield the final product, Trap1-IN-1.[6]
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Purification: The final compound is purified using chromatographic techniques such as flash column chromatography.
TRAP1 Inhibition Assay (ATPase Activity)
This assay measures the ability of Trap1-IN-1 to inhibit the ATPase activity of recombinant TRAP1.
Protocol:
-
Recombinant human TRAP1 is incubated with varying concentrations of Trap1-IN-1 in an appropriate assay buffer.
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The ATPase reaction is initiated by the addition of ATP.
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The amount of ADP produced is quantified, typically using a coupled-enzyme assay that links ADP production to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
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IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis of TRAP1 Client Proteins
This protocol is used to assess the effect of Trap1-IN-1 on the stability of TRAP1 client proteins in cultured cells.
Experimental Workflow: Western Blot Analysis
Caption: Workflow for Western blot analysis.
Protocol:
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Cell Culture and Treatment: Human cancer cell lines (e.g., HeLa) are cultured to an appropriate confluency and then treated with various concentrations of Trap1-IN-1 or vehicle (DMSO) for a specified duration (e.g., 2 hours).[6]
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Cell Lysis: Cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.[6]
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Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.[6]
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SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for TRAP1 client proteins (e.g., NDUFS1, glutaminase-1, Sirt3) and a loading control (e.g., β-actin).[6]
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Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescence detection system.[6]
Mitochondrial Membrane Potential Assay
This assay measures the disruption of the mitochondrial membrane potential (ΔΨm) induced by Trap1-IN-1 using a fluorescent dye such as tetramethylrhodamine, methyl ester (TMRM).[8][9]
Protocol:
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Cells are seeded in a suitable format (e.g., glass-bottom dishes) and allowed to adhere.
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The cells are treated with Trap1-IN-1 or a vehicle control for the desired time.
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The cells are then incubated with a low concentration of TMRM (e.g., 20 nM), which accumulates in active mitochondria with an intact membrane potential.[10]
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The fluorescence intensity of TMRM is measured using fluorescence microscopy or a plate reader. A decrease in TMRM fluorescence indicates a loss of mitochondrial membrane potential.[10]
Signaling Pathways Affected by Trap1-IN-1
Inhibition of TRAP1 by Trap1-IN-1 perturbs several interconnected signaling pathways critical for cancer cell survival and proliferation.
Inhibition of Mitochondrial Bioenergetics and Induction of Glycolysis
TRAP1 plays a key role in regulating the balance between OXPHOS and aerobic glycolysis. By inhibiting TRAP1, Trap1-IN-1 disrupts the function of the electron transport chain, leading to decreased OXPHOS and a compensatory increase in glycolysis.
Signaling Pathway: Metabolic Reprogramming
Caption: Effect of Trap1-IN-1 on cellular metabolism.
Induction of Apoptosis
By disrupting mitochondrial integrity and promoting the degradation of pro-survival client proteins, Trap1-IN-1 can induce apoptosis in cancer cells. The loss of mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway, leading to the release of cytochrome c and the activation of caspases.
Signaling Pathway: Induction of Apoptosis
Caption: Pro-apoptotic mechanism of Trap1-IN-1.
Conclusion
Trap1-IN-1 is a highly selective and potent inhibitor of the mitochondrial chaperone TRAP1. Its ability to disrupt mitochondrial function, induce the degradation of key client proteins, and shift cellular metabolism makes it a valuable tool for studying the roles of TRAP1 in health and disease. Furthermore, its pro-apoptotic and anti-proliferative effects in cancer cells underscore its potential as a lead compound for the development of novel targeted therapies. This guide provides a foundational understanding of Trap1-IN-1 for researchers and drug development professionals seeking to explore the therapeutic potential of TRAP1 inhibition.
References
- 1. New insights into TRAP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TRAP1: A Metabolic Hub Linking Aging Pathophysiology to Mitochondrial S-Nitrosylation [frontiersin.org]
- 3. TRAP1 Chaperones the Metabolic Switch in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Frontiers | The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy [frontiersin.org]
- 6. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. TRAP1 Regulates Proliferation, Mitochondrial Function and has Prognostic Significance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The mitochondrial chaperone TRAP1 regulates F-ATP synthase channel formation - PMC [pmc.ncbi.nlm.nih.gov]
